![molecular formula C14H19Cl2N3O2 B2524677 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride CAS No. 1311317-64-2](/img/structure/B2524677.png)
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is a synthetic compound with a complex structure that includes a benzodioxole ring fused to an imidazole ring
准备方法
The synthesis of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Imidazole ring synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of the benzodioxole and imidazole rings: This step often involves a palladium-catalyzed cross-coupling reaction.
Introduction of the butan-1-amine side chain: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods would likely involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
化学反应分析
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate.
科学研究应用
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biology: Research includes studying its effects on cellular processes and pathways, particularly those involved in cell division and apoptosis.
作用机制
The mechanism of action of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in cell cycle arrest at the S phase and induces apoptosis in cancer cells .
相似化合物的比较
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride can be compared with other similar compounds such as:
Eutylone: A synthetic cathinone with structural similarities, affecting monoaminergic systems.
MDMA (3,4-methylenedioxymethamphetamine): Shares the benzodioxole ring and has similar pharmacological effects on neurotransmitter transporters.
Methylone: Another synthetic cathinone with similar effects on dopamine, serotonin, and norepinephrine transporters.
The uniqueness of this compound lies in its dual ring structure and its potential as an anticancer agent, which distinguishes it from other compounds primarily known for their psychoactive effects.
属性
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12;;/h4-7,10H,2-3,8,15H2,1H3,(H,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPFAGMFNDFWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
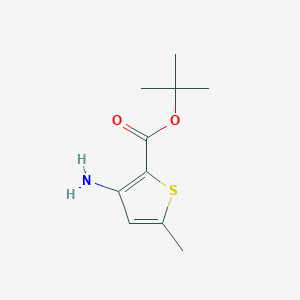
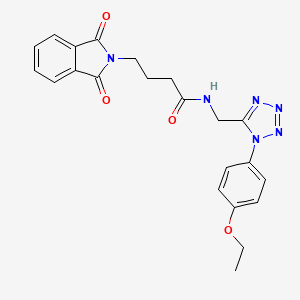
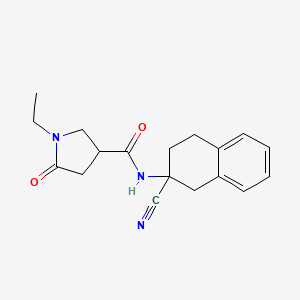

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)
![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine](/img/structure/B2524605.png)
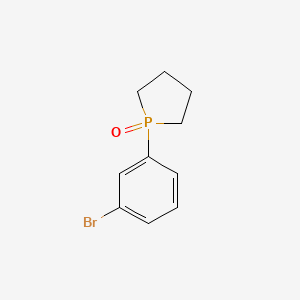
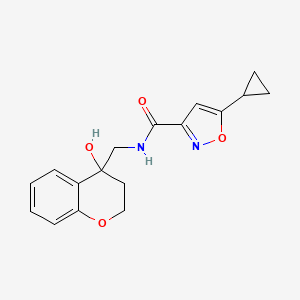
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)

![2-[(4-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2524613.png)
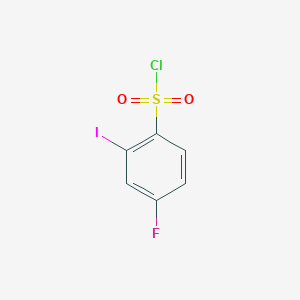
![4-[3-(Trifluoromethoxy)benzoyl]morpholine](/img/structure/B2524617.png)
